molecular formula C6H8N2OS2 B2827259 2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide CAS No. 84757-01-7

2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B2827259
CAS No.: 84757-01-7
M. Wt: 188.26
InChI Key: JQJKFRUCYSHTEB-UHFFFAOYSA-N
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Description

2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide is a thiazole derivative characterized by a 1,3-thiazole ring substituted with a mercapto (-SH) group at position 2, a methyl (-CH₃) group at position 4, and an acetamide (-CH₂CONH₂) moiety at position 4.

Properties

IUPAC Name

2-(4-methyl-2-sulfanylidene-3H-1,3-thiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS2/c1-3-4(2-5(7)9)11-6(10)8-3/h2H2,1H3,(H2,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJKFRUCYSHTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted thiazole derivatives, which can have enhanced biological activities .

Scientific Research Applications

2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various therapeutic effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents (Thiazole Ring) Key Functional Groups Molecular Weight Source
2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide C₆H₉N₂O₂S₂ 2-SH, 4-CH₃, 5-CH₂CONH₂ Thiol, acetamide 217.28 g/mol Inferred
2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide C₅H₇N₃O₂S 4-NH₂, 2=O (dihydrothiazole), 5-CH₂CONH₂ Amino, oxo, acetamide 173.19 g/mol
N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) C₁₁H₁₀FN₃OS 2-(4-Fluorophenyl), 5-CH₂CONH₂ Aryl fluoride, acetamide 267.28 g/mol
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide C₁₆H₁₂F₃N₂OS Benzothiazole core, CF₃, phenyl Trifluoromethyl, aryl, acetamide 356.34 g/mol
Key Observations:

Thiol vs. Oxo/Amino Groups: The mercapto group in the target compound enhances redox reactivity (e.g., disulfide bond formation) compared to the oxo or amino groups in , which may favor hydrogen bonding or hydrolysis .

Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in introduces strong electron-withdrawing effects, altering electronic distribution and binding affinity compared to the methyl group in the target compound.

Reactivity Considerations:
  • The mercapto group in the target compound may necessitate inert atmospheres or reducing conditions to prevent oxidation during synthesis .
  • Aryl-substituted analogues (e.g., 9b) require palladium or copper catalysts for cross-coupling reactions, increasing synthetic complexity .

Biological Activity

2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide, a compound featuring a thiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole derivatives are known for their roles in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C6_6H8_8N2_2OS_S
Molecular Weight: 188.27 g/mol
CAS Number: Not specified in the search results.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with a mercapto group demonstrated enhanced efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

CompoundMIC (µg/mL)Activity Type
This compound25-50Antibacterial
Reference Compound (e.g., Rifampicin)0.5Antibacterial

2. Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. For instance, a recent study reported that compounds structurally similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values ranged from 1 to 10 µg/mL, indicating potent activity.

Case Study:
In vitro assays demonstrated that the compound significantly inhibited cell proliferation in A431 and Jurkat cell lines with IC50_{50} values less than that of doxorubicin, a standard chemotherapy drug.

3. Anti-inflammatory Activity

Thiazole compounds have also been explored for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in cell culture studies involving macrophages treated with thiazole derivatives.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

  • Mercapto Group: The presence of the mercapto group enhances interaction with biological targets due to its nucleophilic nature.
  • Methyl Substitution: Methyl groups at the 4-position on the thiazole ring have been associated with increased lipophilicity and improved cellular uptake.

SAR Summary Table:

Structural FeatureInfluence on Activity
Mercapto GroupIncreases reactivity and binding affinity
Methyl GroupEnhances lipophilicity and bioavailability

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production: Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
  • Gene Regulation: Thiazole derivatives may influence gene expression related to inflammation and cancer progression.

Q & A

Q. What are the common synthetic routes for 2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide?

  • Methodological Answer: The synthesis typically involves cyclization of thioamide precursors or coupling of thiazole intermediates with acetamide derivatives. Key steps include:
  • Thiol protection: The mercapto (-SH) group is stabilized using protecting agents like morpholine or trifluoroacetic acid to prevent undesired side reactions .
  • Thiazole ring formation: Cyclization via Hantzsch thiazole synthesis using α-haloketones and thioureas under reflux conditions .
  • Acetamide coupling: Reaction of the thiazole intermediate with activated acetamide derivatives (e.g., chloroacetamide) in polar aprotic solvents like DMF .
    Purification often employs column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer: Structural validation relies on:
  • X-ray crystallography: For absolute configuration determination using software like SHELX .
  • NMR spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions and thiol proton integration .
  • Mass spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
  • Elemental analysis: Confirms stoichiometric ratios of C, H, N, and S .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer: Initial screening should include:
  • Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition: Fluorometric assays for targets like topoisomerase II or kinases .
    Controls should include structurally similar analogs to establish baseline activity .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Methodological Answer: Optimization strategies include:
  • Solvent selection: Use of DMF or THF for improved solubility of intermediates .
  • Catalysts: Palladium-based catalysts for efficient cross-coupling reactions .
  • Temperature control: Low temperatures (-10°C to 0°C) to minimize thiol oxidation .
  • High-throughput screening: Parallel synthesis to identify optimal molar ratios and reaction times .
    Purity is enhanced via preparative HPLC or size-exclusion chromatography .

Q. How should conflicting biological activity data be analyzed?

  • Methodological Answer: Contradictions arise from assay variability or structural nuances. Address by:
  • Structure-activity relationship (SAR) studies: Compare analogs with substituent variations (e.g., methyl vs. trifluoromethoxy groups) to identify critical moieties .
  • Dose-response validation: Repeat assays with stricter controls (e.g., ATP levels in cytotoxicity assays) .
  • Target profiling: Use proteomics or transcriptomics to identify off-target interactions .

Q. What computational approaches aid in target identification?

  • Methodological Answer: Computational methods include:
  • Molecular docking: AutoDock Vina or Schrödinger to predict binding to enzymes like topoisomerase II .
  • Molecular dynamics (MD) simulations: Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR modeling: Relate electronic descriptors (e.g., logP, polar surface area) to bioactivity .
    Validate predictions with mutagenesis studies on key residues .

Q. How does the thiol group influence reactivity and stability?

  • Methodological Answer: The -SH group:
  • Enables disulfide bonding: Reacts with cysteine residues in proteins, detectable via Ellman’s assay .
  • Requires protection: Use tert-butyl or acetyl groups during synthesis to prevent oxidation .
    Stability is assessed via accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Q. What strategies address solubility and formulation challenges?

  • Methodological Answer: Strategies include:
  • Prodrug design: Convert the thiol to a disulfide or ester derivative for improved bioavailability .
  • Nanoparticle encapsulation: Use PLGA or liposomes to enhance aqueous solubility .
  • Co-crystallization: Pair with co-formers (e.g., succinic acid) to stabilize the solid state .

Data Contradiction Analysis

Q. How to resolve discrepancies in enzyme inhibition data?

  • Methodological Answer: Discrepancies may stem from assay conditions (pH, ionic strength). Mitigate by:
  • Standardized protocols: Adopt CLSI guidelines for enzyme assays .
  • Orthogonal assays: Confirm inhibition via fluorescence polarization and surface plasmon resonance .
  • Crystallographic validation: Resolve enzyme-ligand structures to confirm binding modes .

Q. Why do cytotoxicity results vary across cell lines?

  • Methodological Answer:
    Variability arises from differential expression of drug transporters or metabolic enzymes. Address via:
  • Gene expression profiling: Use RNA-seq to identify resistance markers (e.g., ABC transporters) .
  • 3D spheroid models: Mimic in vivo tumor heterogeneity better than monolayer cultures .
  • Combinatorial screens: Test synergies with chemotherapeutics to overcome resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.